molecular formula C9H13NO4S B14855051 2-Hydroxy-6-isopropoxybenzenesulfonamide

2-Hydroxy-6-isopropoxybenzenesulfonamide

Cat. No.: B14855051
M. Wt: 231.27 g/mol
InChI Key: XFFTYKVZJLVFIY-UHFFFAOYSA-N
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Description

2-Hydroxy-6-isopropoxybenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-isopropoxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with isopropyl alcohol under acidic conditions. The reaction is facilitated by the presence of a catalyst, such as sulfuric acid, which promotes the formation of the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-isopropoxybenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the enzyme’s normal function, leading to a decrease in cellular processes that rely on the enzyme’s activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing it .

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-hydroxy-6-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-8-5-3-4-7(11)9(8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

XFFTYKVZJLVFIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1S(=O)(=O)N)O

Origin of Product

United States

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